Sabcomeline

Functional selectivity Partial agonism Microphysiometry

Choose Sabcomeline when your research demands mechanistic separation of M1‑mediated cognitive enhancement from peripheral cholinergic side effects. Its uniquely balanced profile – high potency with low intrinsic efficacy – delivers a 10‑fold therapeutic window in T‑maze paradigms and cortical‑selective acetylcholine efflux without accumbens spillover. Essential for benchmarking novel M1 PAMs, cardiac safety profiling (M2‑mediated bradycardia pEC₅₀=6.7), and dose‑response studies where safety margin is critical. Trusted reference compound for functional selectivity assays.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 159912-53-5
Cat. No. B071320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabcomeline
CAS159912-53-5
Synonyms(R)-3-quinuclidineglyoxylonitrile-(Z)-(O)-methyloxime
alpha-(methylimino)-1-azabicyclo(2.2.2)octane-3-acetonitrile
sabcomeline
SB 202026
SB-202026
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCON=C(C#N)C1CN2CCC1CC2
InChIInChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1
InChIKeyIQWCBYSUUOFOMF-QTLFRQQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sabcomeline (SB-202026) CAS 159912-53-5: A Functionally Selective M1 Muscarinic Partial Agonist for Alzheimer's Research


Sabcomeline (CAS 159912-53-5), also known as SB-202026, is a functionally selective partial agonist at the muscarinic M1 receptor [1]. Developed originally by SmithKline Beecham, it was advanced to Phase III clinical trials for Alzheimer's disease before being discontinued . As a partial agonist, it activates the M1 receptor with lower intrinsic efficacy than a full agonist, a profile designed to improve cognition while limiting peripheral cholinergic side effects [1]. Sabcomeline is a member of the first generation of M1-preferring agonists and serves as a key reference compound for functional selectivity research [2].

Sabcomeline (SB-202026) Functional Selectivity and Partial Agonism: Why Not All M1 Agonists Are Interchangeable


Muscarinic M1 agonists are not functionally equivalent. Sabcomeline's partial agonist profile at M1 receptors produces a distinct balance of potency and efficacy compared to full agonists or compounds with broader subtype selectivity [1]. Its low intrinsic efficacy limits maximal receptor activation, which in vivo translates to a wider therapeutic window between cognitive enhancement and side effects like salivation and tremor [2]. In contrast, non-selective agonists like milameline activate all muscarinic subtypes equally, leading to dose-limiting peripheral adverse events [3]. Even within the M1-preferring class, functional differences in bradycardia induction (mediated via M2) and CNS penetration create divergent safety profiles [4]. Therefore, substituting sabcomeline with another muscarinic ligand without accounting for these quantitative differences can invalidate experimental results or compromise therapeutic index.

Sabcomeline Quantitative Differentiation Evidence: Head-to-Head Potency, Efficacy, and Selectivity Data Against Key Comparators


Sabcomeline vs. Xanomeline and Milameline: Functional Potency and Intrinsic Efficacy at Human M1 Receptors

In a direct head-to-head comparison using microphysiometry on human cloned M1 receptors, sabcomeline exhibited the highest functional potency (pEC50 = 7.2) among the three partial agonists tested, but also the lowest maximal efficacy (Emax = 45% of carbachol). Xanomeline showed intermediate potency (pEC50 = 6.8) and efficacy (Emax = 60%), while milameline was the least potent (pEC50 = 6.4) with the highest efficacy (Emax = 75%) [1]. Sabcomeline's combination of high potency and low efficacy is critical for achieving M1 activation without triggering receptor desensitization or peripheral side effects [1].

Functional selectivity Partial agonism Microphysiometry

Sabcomeline vs. Xanomeline: Bradycardia Potency and M2 Partial Agonism in Mouse Atria

Sabcomeline produced bradycardia in isolated mouse atria with a pEC50 of 6.7, making it 40-fold more potent than xanomeline (pEC50 = 5.1) and 6.3-fold more potent than carbamylcholine (pEC50 = 5.9) [1]. Importantly, sabcomeline acted as a partial agonist at M2 receptors, antagonizing carbamylcholine-induced bradycardia with a pKB of 7.48 [1]. In contrast, xanomeline-induced bradycardia was not mediated by M2 receptors and was insensitive to atropine antagonism, indicating a distinct off-target mechanism [1].

Cardiovascular safety M2 receptor Bradycardia

Sabcomeline vs. Milameline: Muscarinic Subtype Binding Selectivity Profile

Sabcomeline binds to human muscarinic M1-M5 receptors with pKi values ranging from 6.6 to 7.2, showing no pronounced selectivity for any single subtype [1]. In contrast, milameline displays nearly equal affinity across all subtypes with Ki values of 2.3-4.3 μM (pKi ~5.4-5.6) . Sabcomeline is approximately 10-fold more potent at M1 receptors than milameline. Crucially, milameline lacks M1 selectivity entirely, which in vivo translates to dose-limiting salivation, diarrhea, and cardiovascular effects [2].

Receptor binding Subtype selectivity Radioligand binding

Sabcomeline vs. RS86: Cognitive Enhancement at Sub-Side Effect Doses in a T-Maze Model

Sabcomeline reversed delay-induced deficits in T-maze choice accuracy at doses approximately 10-fold lower than those required to induce conditioned taste aversion, a measure of side effect liability [1]. In the same study, the muscarinic agonist RS86 was equipotent in both the cognitive and side effect assays, demonstrating no therapeutic window [1]. Sabcomeline's separation between efficacy and side effect doses (0.003 mg/kg for cognition vs. 0.03 mg/kg for aversion) is a direct consequence of its partial agonist profile and functional M1 selectivity [1].

Cognitive enhancement Therapeutic index T-maze

Sabcomeline vs. Xanomeline: Differential Effects on Acetylcholine and Dopamine Efflux in Rat Brain

In vivo microdialysis in freely moving rats revealed that sabcomeline (1 mg/kg s.c.) significantly increased acetylcholine efflux selectively in the medial prefrontal cortex, but not in the nucleus accumbens [1]. Xanomeline (10 mg/kg s.c.) increased acetylcholine efflux in both brain regions [1]. Both compounds dose-dependently increased dopamine efflux in the prefrontal cortex, but only sabcomeline at 1 mg/kg and xanomeline at 10 mg/kg increased dopamine in the nucleus accumbens [1]. Sabcomeline's regional selectivity may contribute to its distinct cognitive profile compared to xanomeline.

Neurochemistry Microdialysis Dopamine efflux

Sabcomeline Clinical Development: Phase III Cognitive Outcomes vs. Contemporary M1 Agonists

Sabcomeline was evaluated in a 14-week, randomized, placebo-controlled Phase III trial enrolling 364 patients with probable Alzheimer's disease [1]. Patients received sabcomeline 25, 50, or 75 μg twice daily. Early reports indicated improvement in cognitive scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) [1]. However, the trial did not meet its primary endpoint, leading to discontinuation . In contrast, xanomeline showed efficacy in schizophrenia trials but was discontinued due to gastrointestinal toxicity [2]. Sabcomeline's clinical failure was attributed to marginal efficacy rather than safety, distinguishing it from xanomeline's tolerability issues.

Clinical trial Alzheimer's disease ADAS-Cog

Sabcomeline (SB-202026) Application Scenarios: Where Its Unique Profile Drives Scientific Value


Preclinical Cognitive Enhancement Studies Requiring a Wide Therapeutic Index

Sabcomeline is the preferred tool compound for studies where M1-mediated cognitive enhancement must be separated from cholinergic side effects. Its 10-fold therapeutic window in the T-maze model [1] and cognitive improvement at 0.03 mg/kg in marmosets without side effects [2] make it ideal for dose-response studies in learning and memory paradigms.

Functional Selectivity Research at Muscarinic Receptors

Sabcomeline's distinct potency-efficacy profile (high potency, low efficacy) at M1 receptors [1] makes it a valuable comparator in functional selectivity assays. It can be used to benchmark novel M1 PAMs or allosteric agonists in microphysiometry or GTPγS binding studies.

Cardiovascular Safety Pharmacology Studies of M1 Agonists

Sabcomeline's well-characterized M2 partial agonism and bradycardia potency (pEC50=6.7) [1] provide a reference standard for in vitro cardiac safety assessments. Its predictable M2-mediated bradycardia allows researchers to differentiate on-target M1 effects from M2-mediated cardiovascular liabilities.

In Vivo Microdialysis Studies of Cholinergic Neurotransmission

Sabcomeline's cortical-selective acetylcholine efflux profile [1] makes it a useful pharmacological tool for dissecting regional cholinergic function in rodent models. Its ability to increase cortical ACh without affecting the nucleus accumbens is particularly relevant for studies focused on cognitive circuitry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabcomeline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.